molecular formula C22H30FN5O B2430528 1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(4-fluorophenyl)urea CAS No. 848769-39-1

1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(4-fluorophenyl)urea

Cat. No. B2430528
CAS RN: 848769-39-1
M. Wt: 399.514
InChI Key: ILIHLLMHUMGBRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(4-fluorophenyl)urea is a useful research compound. Its molecular formula is C22H30FN5O and its molecular weight is 399.514. The purity is usually 95%.
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Scientific Research Applications

Application in Neurokinin-1 Receptor Antagonism

A compound similar to the requested chemical, used as a neurokinin-1 receptor antagonist, was found to be effective in pre-clinical tests relevant to clinical efficacy in emesis and depression. This compound showed high affinity and long central duration of action, indicating its potential in medical applications related to these conditions (Harrison et al., 2001).

Fluorescent Probes for Metal Ions and Amino Acids

Another study utilized a related compound for the development of fluorescent probes that showed high selectivity and sensitivity towards Hg2+ and Cu2+ in aqueous solutions. These probes could be significant in detecting and studying metal ions and amino acids in various scientific contexts (Guo et al., 2014).

Synthesis of Potent Nonpeptide CCR1 Antagonist

Research on the synthesis of a potent nonpeptide CCR1 antagonist, closely related to the requested chemical, has been conducted. This work contributes to the development of new pharmaceutical agents targeting the CCR1 receptor, which can have implications in treating conditions involving this receptor (Mäding et al., 2006).

Antimicrobial Properties

A novel series of thiazolidinone derivatives, structurally related to the requested compound, were synthesized and evaluated for antimicrobial activity against various bacterial and fungal strains. This indicates the potential of such compounds in the development of new antimicrobial agents (Patel, Kumari, & Patel, 2012).

properties

IUPAC Name

1-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30FN5O/c1-26(2)20-10-4-17(5-11-20)21(28-14-12-27(3)13-15-28)16-24-22(29)25-19-8-6-18(23)7-9-19/h4-11,21H,12-16H2,1-3H3,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIHLLMHUMGBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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